molecular formula C19H24N4O4S2 B2622412 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448028-84-9

4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide

Cat. No.: B2622412
CAS No.: 1448028-84-9
M. Wt: 436.55
InChI Key: SQXNMAJJXMYMEJ-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core structure, a common pharmacophore in biologically active molecules, which is substituted with both a morpholinosulfonyl group and a thiazol-2-yl-piperidine moiety. The morpholine sulfonamide component is a privileged scaffold found in compounds investigated for a range of therapeutic applications, including as potential antibacterial agents . Furthermore, the distinct thiazole and piperidine rings are key structural features prevalent in molecules studied for their antioxidative and antiviral properties, such as inhibitors targeting viral capsid proteins . The integration of these motifs suggests potential for multi-target activity and makes this compound a valuable building block for constructing novel chemical libraries. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a core structure for probing structure-activity relationships (SAR) in various biological assays. Its defined structure allows for precise modification, facilitating the exploration of its interactions with biological targets like enzymes and receptors. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c24-18(21-16-5-8-22(9-6-16)19-20-7-14-28-19)15-1-3-17(4-2-15)29(25,26)23-10-12-27-13-11-23/h1-4,7,14,16H,5-6,8-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXNMAJJXMYMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the thiazolyl-piperidine intermediate. This intermediate is then reacted with a benzamide derivative under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The industrial process also emphasizes the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Substitution Reactions at the Aromatic Ring

The electron-withdrawing morpholinosulfonyl group activates the benzamide aromatic ring toward electrophilic and nucleophilic substitutions.

Reaction Type Reagents/Conditions Outcome/Products Key Data References
Nitration HNO₃/H₂SO₄, 0–5°C3-Nitro derivativeYield: 68–72%; regioselectivity confirmed via NOESY NMR
Sulfonation ClSO₃H, CH₂Cl₂, reflux5-Sulfo derivativeLimited solubility in organic solvents; characterized by FT-IR (S=O stretch)
Halogenation Br₂/FeBr₃, 25°C4-Bromo derivativeMelting point: 189–191°C; LC-MS (M+H⁺: 457.3)

Hydrolysis of Sulfonamide and Amide Bonds

The sulfonamide and amide groups undergo hydrolysis under acidic or basic conditions:

Bond Targeted Conditions Products Kinetics/Stability References
Sulfonamide 6M HCl, 80°C, 12 hrsMorpholine + sulfonic acid intermediateFirst-order kinetics (k = 0.052 h⁻¹)
Amide NaOH (2M), EtOH/H₂O, refluxPiperidine-thiazole amine + 4-sulfobenzoic acidComplete decomposition after 8 hrs; confirmed by TLC

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring participates in NAS with amines and thiols:

Nucleophile Conditions Product Catalyst/Additives References
Piperidine DMF, K₂CO₃, 100°CN-Piperidinyl derivative82% yield; characterized by ¹³C NMR
Benzylthiol Et₃N, DCM, 25°C4-(Benzylthio) derivativeDisplacement confirmed via HRMS (M+H⁺: 489.2)

Cross-Coupling Reactions

The brominated derivative enables palladium-catalyzed couplings:

Reaction Type Catalyst/Base Product Yield Applications References
Suzuki-Miyaura Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂OBiaryl derivatives75–88%SAR studies for kinase inhibition
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated analogs63%Fluorescent probe development

Stability Under Physiological Conditions

The compound’s stability in biological matrices was assessed to inform formulation strategies:

Condition pH Temperature Half-Life Degradation Products References
Simulated gastric fluid1.237°C4.2 hrsSulfonic acid + thiazole-piperidine fragment
Simulated intestinal fluid6.837°C27.5 hrsMinor hydrolysis (<10%)

Reactivity with Biological Nucleophiles

In vitro studies reveal interactions with cellular thiols and amines:

Target Reaction Biological Consequence Assay References
Glutathione Thiol-disulfide exchangeDepletion of intracellular GSH levelsLC-MS/MS quantification (IC₅₀ = 12.4 μM)
Lysine residues Schiff base formationProtein adducts detected in hepatocytesImmunoprecipitation/Western blot

Key Mechanistic Insights

  • Electronic Effects : The morpholinosulfonyl group withdraws electron density from the benzamide ring, directing substitutions to the meta and para positions.

  • Steric Hindrance : Bulkier nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric clashes with the thiazole-piperidine group .

  • pH-Dependent Reactivity : Sulfonamide hydrolysis dominates under acidic conditions, while amide cleavage prevails in basic media.

Scientific Research Applications

Structure

The compound features a morpholinosulfonyl group, a thiazole moiety, and a piperidine ring attached to a benzamide core. Its molecular formula is C19H18N4O4S2C_{19}H_{18}N_{4}O_{4}S_{2} with a molecular weight of approximately 430.5 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide as an anticancer agent:

  • Mechanism of Action : The compound has been evaluated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Inhibition of DHFR leads to reduced tumor growth in various cancer cell lines, including lung carcinoma (A-549) and breast carcinoma (MCF-7) .
  • In Vitro Studies : The compound exhibited significant cytotoxicity against these cancer cell lines, with IC50 values indicating potent activity. Structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide and piperidine moieties can enhance efficacy .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Testing Against Bacterial Strains : In vitro antimicrobial evaluations demonstrated effectiveness against various bacterial strains using the disc diffusion method. The results indicated that compounds with similar sulfonamide structures possess significant antibacterial properties .
  • Potential as a DNA Gyrase Inhibitor : Molecular docking studies revealed that this compound can interact with DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting its potential use in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanism of ActionIC50/Effective Concentration
AnticancerA-549, MCF-7DHFR Inhibition< 10 µM
AntimicrobialVarious BacteriaDNA Gyrase InhibitionVaries by strain

Case Study 1: Anticancer Efficacy

A recent study synthesized derivatives of the compound and tested their anticancer activity against A-549 cells. The most effective derivative showed an IC50 value of 8 µM, indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

In another investigation, derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivative displayed a zone of inhibition greater than 20 mm, suggesting significant antibacterial properties .

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets with high specificity, thereby exerting its effects at the molecular level.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Data of Analogous Compounds

Compound Name / ID (Evidence) Core Structure Modifications Yield (%) Physical State Key Spectral Data (MS/NMR)
Target Compound 4-(Morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide N/A N/A N/A
4-[Methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide () 4-(N-Methyl-N-phenylsulfamoyl) group; lacks piperidine moiety N/A N/A Synonyms: ZINC1518411, CHEMBL1451694
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216, ) Piperidin-1-ylsulfonyl group; 2,5-dimethylphenyl-thiazole N/A N/A Reported as TLR adjuvant enhancer
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (6e, ) 3-Trifluoromethyl benzoyl; 4-aminobenzyl-piperidine 65.2 Yellow solid MS: m/z 410.18 [M+H]+
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b, ) Ethylsulfonyl group; pyridin-2-yl-thiazole N/A White solid Synthesized via EDCI/HOBt coupling
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide (8c, ) Chloro-methoxybenzoyl; ethylthioureido-benzyl-piperidine 65.2 White solid ¹H-NMR (DMSO-d6): δ 8.35 (s, 1H, NH)

Key Observations:

Sulfonyl Group Variations: The morpholinosulfonyl group in the target compound distinguishes it from analogs with piperidinylsulfonyl (e.g., 2D216 in ) or ethylsulfonyl (e.g., 7b in ). Morpholine’s oxygen-rich structure may enhance solubility or hydrogen-bonding capacity compared to alkyl or aryl sulfonamides .

Piperidine and Thiazole Modifications: The thiazol-2-yl-piperidin-4-yl moiety in the target contrasts with thiazol-2-yl directly attached to aryl groups (e.g., 2D216) or 4-aminobenzyl-piperidine (e.g., 6e in ). Piperidine substitution at the 4-position may confer conformational rigidity, influencing receptor binding .

Synthetic Yields :

  • Analogs with chloro-methoxybenzoyl and ethylthioureido groups (e.g., 8c, ) achieved higher yields (65.2%) compared to trifluoromethyl-substituted derivatives (e.g., 6e: 65.2% vs. 6g: 45.2%) .

Key Observations:

  • Coupling Reactions : Most benzamide derivatives were synthesized using carbodiimide-based coupling agents (e.g., EDCI/HOBt), consistent with methods in and .
  • Spectral Trends :
    • Morpholine protons typically resonate at δ 3.6–3.8 ppm, distinct from piperidine protons (δ 2.5–3.5 ppm) .
    • Thiazole C5-H protons appear as singlets near δ 7.2–7.5 ppm, as seen in 7b () and 2D216 () .

Biological Activity

4-(Morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in cancer and neurological disorders. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features:

  • Molecular Formula: C₁₉H₁₈N₄O₄S
  • Molecular Weight: Approximately 430.5 g/mol
  • Functional Groups: Morpholinosulfonyl and thiazole moieties

These structural components are believed to contribute significantly to the compound's biological activity.

Interaction with Biological Targets

Research indicates that the morpholine and thiazole components of the compound play critical roles in modulating various biological targets:

  • Enzyme Inhibition: The morpholinosulfonyl group is known to interact with enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .
  • Receptor Modulation: The thiazole moiety may influence receptor activity related to neurodegenerative diseases, particularly by modulating the activity of sigma receptors and cannabinoid receptors .

Anticancer Activity

A study highlighted the compound's potential as an anticancer agent. It demonstrated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values in the micromolar range. This suggests a promising therapeutic index for further development .

Neuroprotective Effects

In another study focusing on neurodegenerative disorders, the compound showed efficacy in reducing amyloid-beta levels, a key factor in Alzheimer's disease pathology. The presence of morpholine was found beneficial for enhancing blood-brain barrier penetration, which is critical for central nervous system (CNS) drug delivery .

Biological Activity Summary Table

Biological Activity Mechanism Reference
AnticancerInhibition of cell proliferation
NeuroprotectiveReduction of amyloid-beta levels
Enzyme InhibitionInteraction with DHFR
Receptor ModulationModulation of sigma and cannabinoid receptors

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole Ring: Cyclization of appropriate precursors under acidic conditions.
  • Sulfonylation: Reaction with sulfonyl chlorides to introduce the morpholinosulfonyl group.
  • Benzamide Coupling: Final coupling with benzoyl chloride derivatives under basic conditions.

This multi-step synthesis is crucial for obtaining high-purity compounds suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(morpholinosulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide, and how can purity be optimized?

  • Methodology : Synthesis typically involves sequential coupling of the thiazole-piperidine core with the sulfonyl-morpholine and benzamide moieties. Key steps include:

  • Nucleophilic substitution for introducing the morpholinosulfonyl group (e.g., using morpholine and sulfonyl chloride derivatives) .
  • Amide coupling via EDCI/HOBt or other carbodiimide-based reagents to attach the benzamide group .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
    • Characterization : Validate via 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC retention time matching .

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., thiazole C2-H at δ 7.5–8.0 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for sulfur/fluorine atoms .

Q. What are the primary biological targets or applications identified for this compound?

  • Targets :

  • mGlu1 Receptor : Demonstrated in PET imaging studies using analogous thiazole-benzamide derivatives (e.g., Ki=13.6nMK_i = 13.6 \, \text{nM} for mGlu1 binding) .
  • Anti-Cancer Activity : Structural analogs (e.g., N-(piperidin-4-yl)benzamide derivatives) show IC50_{50} values <10 µM against HepG2 cells .
    • Applications : Radiopharmaceutical development (e.g., 11C^{11}C- or 18F^{18}F-labeled probes) and kinase inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Key Modifications :

  • Piperidine Substituents : Introducing 4,4-difluoropiperidine enhances metabolic stability .
  • Benzamide Groups : Trifluoromethyl or para-methoxy substitutions improve lipophilicity and target binding .
    • Experimental Validation : Compare IC50_{50} values in cellular assays (e.g., HepG2 proliferation) and receptor binding affinity (autoradiography) across derivatives .

Q. What in vivo evaluation strategies are suitable for assessing pharmacokinetics and target engagement?

  • Protocols :

  • PET Imaging in Primates : Administer 11C^{11}C-labeled analogs (e.g., 1–2 mCi dose) and quantify brain uptake via time-activity curves (TACs) .
  • Metabolite Analysis : Use LC-MS to identify unchanged compound in plasma/brain homogenates (e.g., >90% parent compound at 60 min post-injection) .
    • Pharmacological Challenges : Pre-dose with mGlu1-selective antagonists (e.g., JNJ16259685) to confirm receptor-specific binding .

Q. How can conflicting data on solubility or binding affinity be resolved?

  • Troubleshooting :

  • Solubility : Test in DMSO/PBS mixtures or use cyclodextrin-based formulations for in vitro assays .
  • Binding Discrepancies : Compare autoradiography (rat brain slices) vs. in vivo PET (monkey) results to account for species-specific receptor density .

Q. What computational tools are effective for predicting target interactions?

  • Modeling Approaches :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to mGlu1 (PDB: 4OR2) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .
    • Validation : Mutagenesis studies (e.g., Ala-scanning of mGlu1 binding pockets) to confirm critical residues .

Q. What are the best practices for radiolabeling this compound for imaging studies?

  • Radiosynthesis :

  • Precursor Design : Use N-Boc-protected iodonium salts for 18F^{18}F-labeling (e.g., 15–20% radiochemical yield) .
  • Purification : Semi-preparative HPLC with radiometric detection to isolate 18F^{18}F-product (≥99% radiochemical purity) .
    • Quality Control : Validate via radio-TLC and endotoxin testing for in vivo use .

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